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Compound Name: 5-Bromo-2-chlorobenzaldehyde
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For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound
5-Bromo-2-chlorobenzaldehyde (C7H4BrClO), a key intermediate in various organic
syntheses. This document is intended for researchers, scientists, and professionals in the field
of drug development and materials science, offering a detailed analysis of its nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Introduction

5-Bromo-2-chlorobenzaldehyde is a disubstituted aromatic aldehyde. The presence of
bromine and chlorine atoms, along with the aldehyde functional group, results in a unique
spectral signature that is crucial for its identification and characterization. This guide presents a
compilation of experimental and predicted spectral data to facilitate its use in research and
development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. The following tables summarize the *H and predicted 3C NMR spectral data for 5-
Bromo-2-chlorobenzaldehyde.

'H NMR Spectral Data
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The proton NMR spectrum reveals the arrangement of hydrogen atoms in the molecule. The
experimental data in deuterated chloroform (CDCIs) is presented below.[1]

Table 1: *H NMR Spectral Data of 5-Bromo-2-chlorobenzaldehyde

. . Coupling
Chemical Shift o Number of .
Multiplicity Constant (J) Assignment
(3) ppm Protons
Hz
) Aldehyde proton
10.41 Singlet - 1H
(-CHO)
Aromatic proton
8.04 Doublet 25 1H
(H-6)
Doublet of Aromatic proton
7.65 8.3,25 1H
Doublets (H-4)
Aromatic proton
7.35 Doublet 8.6 1H

(H-3)

3C NMR Spectral Data (Predicted)

Due to the unavailability of experimental data, the 13C NMR chemical shifts have been
predicted based on the analysis of similar substituted benzaldehydes. These predictions
provide a reliable estimate for the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Spectral Data of 5-Bromo-2-chlorobenzaldehyde
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Chemical Shift (8) ppm Assighment

189-192 Aldehyde Carbonyl (C=0)
138-141 Aromatic Carbon (C-Cl)
135-138 Aromatic Carbon (C-CHO)
133-136 Aromatic Carbon (C-H, C-4)
130-133 Aromatic Carbon (C-H, C-6)
128-131 Aromatic Carbon (C-H, C-3)
122-125 Aromatic Carbon (C-Br)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic vibrational frequencies for 5-Bromo-2-chlorobenzaldehyde are predicted based
on established correlations for aromatic aldehydes and halogenated compounds.[2][3][4][5][6]

Table 3: Predicted IR Absorption Frequencies for 5-Bromo-2-chlorobenzaldehyde

Wavenumber ) . . .

(cm—9) Intensity Vibrational Mode Functional Group
3100-3000 Medium-Weak C-H Stretch Aromatic C-H
2850-2750 Weak C-H Stretch Aldehyde C-H
1710-1685 Strong C=0 Stretch Aromatic Aldehyde
1600-1585 Medium C=C Stretch Aromatic Ring
1500-1400 Medium C=C Stretch Aromatic Ring
1100-1000 Strong C-CI Stretch Aryl Chloride
700-600 Strong C-Br Stretch Aryl Bromide
900-675 Strong C-H Out-of-plane Substituted Aromatic

Bend

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b064787?utm_src=pdf-body
https://www.docbrown.info/page06/spectra/benzaldehyde-ir.htm
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/b-0035-108201
https://homework.study.com/explanation/draw-the-ir-spectrum-for-benzaldehyde-and-briefly-give-the-rationale.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups
https://www.benchchem.com/product/b064787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b064787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The exact mass of 5-Bromo-2-chlorobenzaldehyde is 217.91341 Da.[7] The
predicted major fragment ions and their characteristic isotopic patterns are outlined below. The
presence of both bromine (“°Br and 8!Br in a ~1:1 ratio) and chlorine (3°Cl and 3’Cl in a ~3:1
ratio) will result in a complex and highly characteristic isotopic distribution for the molecular ion
and any fragments containing these halogens.

Table 4: Predicted Major Fragment lons in the Mass Spectrum of 5-Bromo-2-
chlorobenzaldehyde

m/z (for most abundant

isotopes) lon Structure Fragmentation Pathway
218/220/222 [C7H4BrCIO] e Molecular lon (M+e)
217/219/221 [C7HsBrCIO)* Loss of He

189/191/193 [CeH4BrCI* Loss of CO

140/142 [C7HaCIO]* Loss of Bre

111/113 [CeHaCl]* Loss of Bre and CO

76 [CeHa]* Loss of Bre, Cle, and CO

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 5-Bromo-2-
chlorobenzaldehyde.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 5-Bromo-2-chlorobenzaldehyde
in 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
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'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse
angle of 30-45°, and a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire the proton-decoupled 13C NMR spectrum. A larger number of
scans will be required compared to *H NMR. Typical parameters include a spectral width of
200-220 ppm and a relaxation delay of 2-5 seconds.

Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and calibrating the chemical shifts to the residual solvent peak or an internal
standard (e.g., TMS).

IR Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is
recommended. Place a small amount of the solid sample directly on the ATR crystal.

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Collect the spectrum over a range of 4000-400 cm~2. Co-add multiple
scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: Perform a background subtraction using a spectrum of the clean ATR
crystal.

Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as direct infusion or after separation by Gas Chromatography (GC-MS).

lonization: Use Electron lonization (El) at 70 eV to generate fragment ions.
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-350.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.
Compare the observed isotopic patterns with the theoretical patterns for compounds
containing one bromine and one chlorine atom.
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Experimental Workflow

The logical flow of acquiring and analyzing the spectral data for 5-Bromo-2-
chlorobenzaldehyde is illustrated in the following diagram.

Sample Preparation

5-Bromo-2-chlorobenzaldehyde

Spectroscoeic Analysis

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
1
Z \ | |
/ \ Data Acquisitionx ¢
IH NMR Data 13C NMR Data IR Spectrum Mass Spectrum
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Structural Elucidation
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Experimental workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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